molecular formula C14H13ClN2O2 B14910526 N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide

N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide

Cat. No.: B14910526
M. Wt: 276.72 g/mol
InChI Key: HVKHEYWDUPVPAO-UHFFFAOYSA-N
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Description

N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide: is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a reaction using a chlorophenylboronic acid and a suitable halogenated isoxazole derivative.

    Allylation: The allyl group can be introduced through an reaction using allyl bromide and a suitable base.

    Formylation: The formamide group can be introduced via a reaction using formic acid or a formylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-N-(2-chlorophenyl)thiourea: This compound shares the allyl and chlorophenyl groups but has a thiourea moiety instead of the isoxazole ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring and exhibit diverse biological activities similar to isoxazole derivatives.

Uniqueness

N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is unique due to its combination of an isoxazole ring, chlorophenyl group, and formamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-prop-2-enylformamide

InChI

InChI=1S/C14H13ClN2O2/c1-3-8-17(9-18)14-10(2)19-16-13(14)11-6-4-5-7-12(11)15/h3-7,9H,1,8H2,2H3

InChI Key

HVKHEYWDUPVPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CC=C)C=O

Origin of Product

United States

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